1,3-Bis(4-pyridylmethyl)urea
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Overview
Description
1,3-Bis(4-pyridylmethyl)urea is a heterocyclic organic compound with the molecular formula C₁₃H₁₄N₄O. It is characterized by the presence of two pyridylmethyl groups attached to a central urea moiety. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-pyridylmethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve mixing the amines with potassium isocyanate in an aqueous medium, followed by filtration or routine extraction procedures to isolate the product .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-pyridylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the urea moiety.
Substitution: The pyridylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium complexes, which facilitate the formation of metallo-macrocycles . The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, with conditions adjusted based on the desired products .
Major Products Formed
The major products formed from the reactions of this compound include metallo-macrocycles and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1,3-Bis(4-pyridylmethyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-pyridylmethyl)urea involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination leads to the formation of stable metallo-macrocycles, which can interact with various molecular targets and pathways . The compound’s hydrogen-bonding capabilities also play a crucial role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-pyridylmethyl)urea: Similar in structure but with pyridyl groups attached at different positions.
1,3-Bis(pyridinylmethyl)benzenedicarboxamide: Contains additional functional groups that modify its properties.
Uniqueness
1,3-Bis(4-pyridylmethyl)urea is unique due to its specific structural arrangement, which allows for the formation of stable metallo-macrocycles and its versatile reactivity in various chemical reactions. Its ability to form hydrogen bonds and coordinate with metal ions distinguishes it from other similar compounds .
Properties
CAS No. |
84824-90-8 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1,3-bis(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H14N4O/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18) |
InChI Key |
OKASJGXMIDPYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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